PDGFR Mutant-Selective Kinase Inhibition
Piperazinylpyrimidine-based derivatives, for which 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine serves as a direct synthetic precursor or core scaffold, represent a new class of selective kinase inhibitors. Notably, compound 4, a derivative within this class, demonstrates a selective tendency to bind to and/or inhibit the function of certain KIT and PDGFRA mutants compared to their wild-type isoforms [1]. This selectivity is a key differentiator from other kinase inhibitor scaffolds.
| Evidence Dimension | Kinase Inhibition Selectivity |
|---|---|
| Target Compound Data | Selective inhibition of oncogenic mutant forms of PDGFR family kinases (e.g., KIT, PDGFRA) over wild-type isoforms. |
| Comparator Or Baseline | Wild-type PDGFR family kinases. |
| Quantified Difference | More potent at inhibiting oncogenic mutant forms compared to wild-type isoforms. |
| Conditions | Kinase profiling assay. |
Why This Matters
This mutant-specific inhibition profile is highly desirable for developing targeted therapies against cancers driven by these specific mutations, offering a potential advantage over broad-spectrum kinase inhibitors.
- [1] Shallal, H. M., & Russu, W. A. (2011). Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. European Journal of Medicinal Chemistry, 46(6), 2043-2057. PMID: 21429632. View Source
